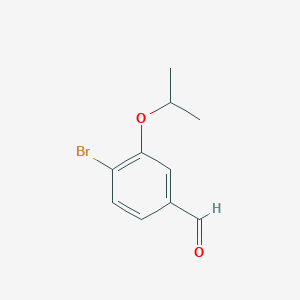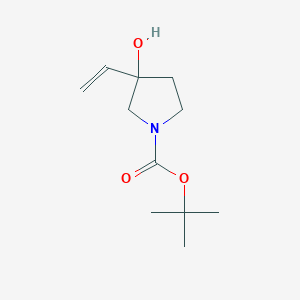
リン酸水素2-アミノエチルカルシウム
概要
説明
科学的研究の応用
Calcium bis(2-aminoethylhydrogenphosphat) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in various chemical processes. In biology, it is used in the study of calcium ion channels and their blockers . In medicine, it is used in the development of biomaterials for bone regeneration and dental applications . In industry, it is used in the production of hydroxyapatite microspheres for chromatographic applications .
作用機序
Target of Action
Calcium;2-aminoethyl hydrogen phosphate, also known as Calcium bis(2-aminoethylhydrogenphosphat), primarily targets cell membranes . It is a vital component in the structure of cell membranes and plays a crucial role in maintaining cell membrane integrity .
Mode of Action
Calcium;2-aminoethyl hydrogen phosphate interacts with its targets, the cell membranes, in several ways. It acts as a cell sealer and protector, decreasing the permeability of the outer cell membrane by foreign substances, thus protecting cells from invasion by toxins, bacteria, viruses, antibodies, and other harmful agents . It also facilitates the cellular exchange of inorganic electrolytes in cells and aids the absorption of nutrient substances such as fatty acids, amino acids, carbohydrates, vitamins, hormones, and steroids through the ‘active transport pores’ of cell membranes .
Biochemical Pathways
Calcium;2-aminoethyl hydrogen phosphate affects several biochemical pathways. It helps cells retain the electrical charges of calcium, potassium, and magnesium ions residing on the membrane surface, where they serve to increase the conductivity of nerve tissue . This action is essential for cellular regulation and plays an active role in disease prevention .
Pharmacokinetics
It is known that this compound is a component of the cell membrane and is metabolized with the structure of the cell membrane .
Result of Action
The molecular and cellular effects of Calcium;2-aminoethyl hydrogen phosphate’s action are significant. By sealing and protecting cells, facilitating nutrient absorption, and maintaining cell electrical charge, it improves cellular functions and supports a host of conditions, including multiple sclerosis, diabetes, asthma, and immune disorders .
生化学分析
Biochemical Properties
Calcium;2-aminoethyl hydrogen phosphate is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various cellular functions. This compound is known to form complexes with minerals, which are then transported to the outer layer of the cell membrane. Here, it releases the associated minerals and integrates into the cell membrane structure . This interaction is essential for maintaining cellular integrity and function.
Cellular Effects
Calcium;2-aminoethyl hydrogen phosphate influences various types of cells and cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. By integrating into the cell membrane, it helps regulate the transport of minerals and other essential molecules into and out of the cell. This regulation is crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of Calcium;2-aminoethyl hydrogen phosphate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form complexes with minerals and integrate into the cell membrane is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium;2-aminoethyl hydrogen phosphate can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of mineral transport and cell membrane integrity .
Dosage Effects in Animal Models
The effects of Calcium;2-aminoethyl hydrogen phosphate vary with different dosages in animal models. At lower doses, it can enhance cellular function and mineral transport. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
Calcium;2-aminoethyl hydrogen phosphate is involved in metabolic pathways related to mineral transport and cell membrane integrity. It interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, Calcium;2-aminoethyl hydrogen phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of Calcium;2-aminoethyl hydrogen phosphate is primarily within the cell membrane. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Calcium bis(2-aminoethylhydrogenphosphat) can be synthesized through various methods, including the sol-gel synthesis method. This method involves the use of calcium hydroxyapatite and other phosphates, resulting in high reproducibility, high phase purity, and desired morphology . Another method involves the rapid conversion of calcite into hydroxyapatite microspheres using a dissolution precipitation method .
Industrial Production Methods: Industrial production of Calcium bis(2-aminoethylhydrogenphosphat) often involves the use of calcium carbonate (calcite) particles, which are converted into hydroxyapatite microspheres through a dissolution precipitation method. This method is preferred due to its cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions: Calcium bis(2-aminoethylhydrogenphosphat) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving Calcium bis(2-aminoethylhydrogenphosphat) include calcium chloride, calcium acetate, and calcium nitrate. These reagents are preferred due to their solubility and homogeneity in the reaction medium .
Major Products Formed: The major products formed from the reactions of Calcium bis(2-aminoethylhydrogenphosphat) include hydroxyapatite and other calcium phosphates. These products are widely used in biomedical and industrial applications .
類似化合物との比較
Calcium bis(2-aminoethylhydrogenphosphat) can be compared with other similar compounds, such as calcium orthophosphates and calcium hydroxyapatite. These compounds share similar properties, including their use in bone regeneration and dental applications. Calcium bis(2-aminoethylhydrogenphosphat) is unique due to its specific molecular structure and its ability to form hydroxyapatite microspheres .
List of Similar Compounds:- Calcium orthophosphates
- Calcium hydroxyapatite
- Monocalcium phosphate anhydrous
- Tricalcium phosphate
特性
IUPAC Name |
calcium;2-aminoethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8NO4P.Ca/c2*3-1-2-7-8(4,5)6;/h2*1-3H2,(H2,4,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVLOMGPMONPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)[O-])N.C(COP(=O)(O)[O-])N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14CaN2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)


![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

